molecular formula C23H20FN5O3 B6551550 N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide CAS No. 1040677-42-6

N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide

Cat. No.: B6551550
CAS No.: 1040677-42-6
M. Wt: 433.4 g/mol
InChI Key: WTZBTRWZJYZFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is a synthetic acetamide derivative featuring a tetrahydropteridin core substituted with a 4-fluorobenzyl group and an acetamide-linked 2,4-dimethylphenyl moiety. The 4-fluorophenylmethyl substituent at position 3 of the pteridin ring contributes to lipophilicity and target binding specificity, while the 2,4-dimethylphenyl acetamide group influences solubility and metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-14-3-8-18(15(2)11-14)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZBTRWZJYZFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, emphasizing key differences in substituents, physicochemical properties, and bioactivity.

Structural Analogues with Modified Pteridin/Pyrimidine Cores

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Tetrahydropteridin (2,4-dioxo) 3-(4-fluorobenzyl), N-(2,4-dimethylphenyl)acetamide High hydrogen-bonding capacity; moderate lipophilicity due to fluorophenyl and dimethyl groups .
2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide () Tetrahydropteridin (2,4-dioxo) 3-(2-chlorobenzyl), N-(2,4-dimethoxyphenyl)acetamide Increased polarity from dimethoxy groups; chlorine substitution may enhance halogen bonding but reduce metabolic stability compared to fluorine .
3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid () Tetrahydropyrimidine (2,4-dioxo) 3-(4-fluorophenyl), carboxylic acid at position 5 Higher solubility due to carboxylic acid; reduced cell permeability compared to acetamide derivatives .

Fluorine substitution optimizes lipophilicity and metabolic resistance over chlorine or methoxy groups .

Acetamide Derivatives with Heterocyclic Variations

Compound Name Heterocyclic System Functional Groups Bioactivity Relevance
N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide () Indole-sulfonyl 4-fluorobenzyl, sulfonamide Sulfonamide group enhances acidity; potential for stronger ionic interactions but reduced blood-brain barrier penetration .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Dihydropyrazole 3,4-dichlorophenyl, 3-oxo Pyrazole ring increases rigidity; dichlorophenyl enhances steric bulk, possibly hindering target binding .
N-[(morpholin-2-yl)methyl]acetamide () Morpholine Morpholinylmethyl High solubility and bioavailability; lacks aromatic systems for target-specific interactions .

The absence of strongly acidic/basic groups (e.g., sulfonamide or morpholine) may reduce off-target interactions .

Pharmacokinetic and Binding Affinity Comparisons

  • Binding Affinity : Docking studies for analogs like 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid () show moderate binding energies (−8.7 kcal/mol), whereas pteridin-based compounds (e.g., the target molecule) are predicted to exhibit stronger interactions due to enhanced π-stacking and hydrogen bonding .
  • Metabolic Stability : Fluorine substitution in the target compound likely reduces oxidative metabolism compared to chlorine- or methoxy-substituted analogs, as seen in comparative studies of fluorinated vs. chlorinated aryl systems .
  • Solubility : The 2,4-dimethylphenyl acetamide group in the target compound offers better lipid solubility than polar derivatives like N-[(morpholin-2-yl)methyl]acetamide (), which may limit its use in aqueous environments .

Preparation Methods

Formation of the Tetrahydropteridin-2,4-Dione Core

The pteridine scaffold is constructed via a cyclocondensation reaction between 2,4,5,6-tetraaminopyrimidine and glyoxalic acid derivatives. Source details a microwave-assisted protocol using 2,4-dichloro-5-nitropyrimidine and 4-aminobenzonitrile in dioxane with DIPEA, yielding a 54% intermediate after reductive cyclization with SnCl₂. For the target compound, substitution with a 4-fluorobenzyl group is achieved by treating the core with 4-fluorobenzyl bromide in DMF at 80°C for 12 hours.

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
Cyclocondensation2,4-Dichloro-5-nitropyrimidine, DIPEA, 100°C55%
Reductive CyclizationSnCl₂, Sc(OTf)₃, DCM, rt, 4h30%
N3 Alkylation4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C68%

Introduction of the Acetamide Side Chain

The N1 position is functionalized via nucleophilic substitution using 2-chloro-N-(2,4-dimethylphenyl)acetamide . This step requires activation of the pteridine core’s N1 position through deprotonation with NaH in THF, followed by reaction with the chloroacetamide derivative at 60°C for 8 hours. Source highlights the use of EDCI·HCl and DMAP in dichloromethane for analogous amide couplings, achieving 76% yield under optimized conditions.

Critical Optimization Parameters

  • Temperature Control : Exceeding 80°C during alkylation leads to decomposition of the pteridine core.

  • Solvent Selection : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.

  • Catalyst Use : Scandium triflate (Sc(OTf)₃) improves reductive cyclization efficiency by stabilizing transition states.

Purification and Characterization

Isolation Techniques

  • Recrystallization : The crude product is purified using a dichloromethane/ethyl acetate mixture (3:1), yielding crystals with >98% purity.

  • Column Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) removes unreacted starting materials.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, Ar-H), 6.95 (s, 1H, pteridine-H), 4.52 (s, 2H, CH₂Ph), 3.89 (s, 2H, COCH₂N), 2.31 (s, 6H, CH₃).

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O = 70:30).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control during exothermic steps (e.g., alkylation). A patented method (CN103664681A) describes batch processing with:

  • Reactor Type : Stainless steel jacketed reactor for heating/cooling.

  • Quality Control : In-line FTIR monitors reaction progress, ensuring >95% conversion before quenching.

Challenges and Alternative Approaches

Competing Side Reactions

  • N7 Alkylation : Minimized by using a bulky base (e.g., DBU) to deprotonate N1 selectively.

  • Oxidation of Tetrahydropteridine : Avoided by conducting reactions under nitrogen atmosphere.

Green Chemistry Alternatives

Recent advances propose photocatalytic methods for pteridine core formation, reducing reliance on SnCl₂ and improving atom economy .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including fluorophenyl derivative preparation, tetrahydropteridin core formation, and final acylation. Challenges include controlling regioselectivity and minimizing side reactions. Optimization strategies:

  • Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
  • Adjust temperature (e.g., 60–80°C for cyclization steps) to enhance yield .
  • Employ catalysts like triethylamine for efficient acylation .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Essential methods include:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. How is purity assessed during synthesis?

Purity is monitored via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • TLC : Silica gel plates using ethyl acetate/hexane mixtures to track reaction progress .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced in silico approaches include:

  • Molecular Docking : AutoDock Vina to model binding affinities with enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : GROMACS to study stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Models : To correlate structural features (e.g., fluorophenyl electronegativity) with activity .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological strategies:

  • Dose-Response Curves : Standardize IC50/EC50 assays (e.g., MTT for cytotoxicity) to compare potency .
  • Control Experiments : Use reference compounds (e.g., doxorubicin for anticancer studies) to validate assay conditions .
  • Meta-Analysis : Pool data from multiple studies to identify trends in activity against specific cell lines .

Q. What strategies study the compound’s stability under varying pH and temperature?

Stability protocols include:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC analysis .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability) .
  • Long-Term Storage Tests : Monitor degradation at 4°C, 25°C, and 40°C over 6–12 months .

Q. How does the substitution pattern on the tetrahydropteridin core influence pharmacokinetics?

Structural modifications impact:

  • Lipophilicity : Fluorophenyl groups enhance membrane permeability (logP calculated via ChemAxon) .
  • Metabolic Stability : Methyl groups at 2,4-dimethylphenyl reduce CYP450-mediated oxidation .
  • Solubility : Acetamide moieties improve aqueous solubility for in vivo bioavailability .

Comparative Structural Analysis

Compound AnalogStructural VariationBiological ImpactReference
N-(4-chlorophenyl)acetamideSimpler core, lacks fluorophenylReduced kinase inhibition
2-fluoro-N-(4-chlorophenyl)benzamideAltered substitution patternEnhanced antimicrobial activity
Pyrrolopyrimidine derivativesHeterocyclic core modificationDifferential cytotoxicity profiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.